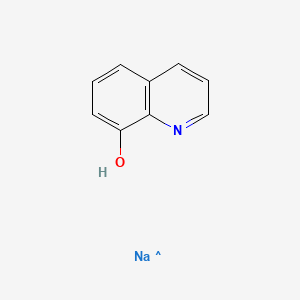

Sodium-8-oxyquinolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium-8-oxyquinolate, also known as sodium 8-hydroxyquinoline, is a chemical compound with the molecular formula C9H6NNaO. It is a derivative of 8-hydroxyquinoline, where the hydrogen atom of the hydroxyl group is replaced by a sodium ion. This compound is known for its chelating properties, making it useful in various applications, including as an antimicrobial agent and in fluorescence probes.

Mechanism of Action

Target of Action

Sodium-8-oxyquinolate, also known as 8-Hydroxyquinoline sodium salt , is a compound that has been found to exhibit a wide range of biological activities It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, have been used in photodynamic therapy (pdt) as photosensitizers .

Mode of Action

In the context of pdt, photosensitizers like this compound generate toxic species upon irradiation with the appropriate wavelength of light . These toxic species, such as reactive oxygen species (ROS), oxidize biomolecules in cells, mainly nucleic acids, proteins, and lipids, leading to severe alteration in cell signaling cascades or gene expression regulation . This process can cause tumor cell damage including necrosis, apoptosis, autophagy, or ferroptosis .

Biochemical Pathways

The generation of ros and the subsequent oxidation of biomolecules suggest that multiple biochemical pathways could be affected, particularly those involved in cell signaling and gene expression regulation .

Result of Action

The result of this compound’s action, particularly in the context of PDT, is the generation of toxic species that cause damage to tumor cells . This damage can manifest in several ways, including necrosis, apoptosis, autophagy, or ferroptosis . The exact molecular and cellular effects would likely depend on the specific context and conditions of the treatment.

Action Environment

In the context of pdt, factors such as the wavelength of light used for irradiation and the presence of oxygen could potentially influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Sodium-8-oxyquinolate is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models While some studies have observed threshold effects, others have reported toxic or adverse effects at high doses

Metabolic Pathways

This compound is thought to be involved in several metabolic pathways . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and effects are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium-8-oxyquinolate can be synthesized through the reaction of 8-hydroxyquinoline with sodium hydroxide. The reaction typically involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 8-hydroxyquinoline and sodium hydroxide are combined under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium-8-oxyquinolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydroquinoline derivatives.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Metal-8-oxyquinolate complexes.

Scientific Research Applications

Sodium-8-oxyquinolate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent to form complexes with metal ions, which are studied for their catalytic and electronic properties.

Biology: It is used in biological assays to detect and quantify metal ions in biological samples.

Medicine: It has antimicrobial properties and is used in formulations to treat infections.

Industry: It is used in the production of fluorescent probes and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: The parent compound of sodium-8-oxyquinolate, known for its antimicrobial and chelating properties.

Copper-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with copper, used in antifouling paints and as a fungicide.

Zinc-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with zinc, used in medicinal and industrial applications.

Uniqueness

This compound is unique due to its sodium ion, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound and other metal complexes. Its ability to form stable complexes with a wide range of metal ions also makes it a versatile compound in various fields of research and industry.

Biological Activity

Sodium-8-oxyquinolate, a sodium salt derivative of 8-hydroxyquinoline, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H6NNaO and is characterized by its chelating properties, allowing it to form stable complexes with various metal ions. The compound is known for its ability to interact with biological systems, primarily through its active hydroxyl and nitrogen functional groups.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains, which are lower than standard antibiotics like ciprofloxacin .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7) and reported IC50 values indicating substantial cytotoxicity. The presence of the quinoline ring enhances its interaction with cellular targets, leading to apoptosis in cancer cells .

3. Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound derivatives against viruses such as H5N1 and potentially SARS-CoV-2. The compounds exhibit significant inhibition rates while maintaining low cytotoxicity levels, suggesting their utility in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities. Metal ions are essential for various biological processes; thus, their chelation can disrupt these processes in pathogens or cancer cells .

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell division and proliferation, which is particularly relevant in cancer treatment .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced programmed cell death effectively.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted variants, highlighting the importance of chemical modifications on biological efficacy .

Properties

InChI |

InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJDFJRDKIADMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NNaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-54-0 |

Source

|

| Record name | 8-Quinolinol, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.